

2,6-Dichloroisonicotinaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloroisonicotinaldehyde

Cat. No.: B057515

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,6-Dichloroisonicotinaldehyde**

Introduction

2,6-Dichloroisonicotinaldehyde, also known by its systematic name 2,6-dichloropyridine-4-carboxaldehyde, is a halogenated pyridine derivative that serves as a crucial intermediate and building block in synthetic organic chemistry.^[1] Its unique electronic and structural properties, conferred by the electron-withdrawing chlorine atoms and the reactive aldehyde group on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules, including agrochemicals and pharmaceuticals.^{[2][3]}

This guide provides a comprehensive overview of the core physical and spectroscopic properties of **2,6-Dichloroisonicotinaldehyde**. Moving beyond a simple data sheet, this document offers insights into the causality behind these properties, provides a detailed protocol for their experimental verification, and outlines essential safety and handling procedures. The information is curated to support researchers in utilizing this compound effectively and safely in their development pipelines.

Core Physicochemical Properties

The physical state and behavior of **2,6-Dichloroisonicotinaldehyde** are dictated by its molecular structure. The presence of two polar carbon-chlorine bonds and a carbonyl group, combined with a rigid aromatic ring, results in a crystalline solid at ambient temperature with a

moderately high boiling point. The molecular symmetry and polarity influence its crystal lattice energy and, consequently, its melting point.

The causality for these properties lies in its intermolecular forces. The dominant forces are dipole-dipole interactions, stemming from the electronegative chlorine, nitrogen, and oxygen atoms, and London dispersion forces, which are significant due to the molecule's overall electron density and surface area.

Table 1: Summary of Physical Properties

Property	Value	Source(s)
CAS Number	113293-70-2	[1] [4] [5]
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[5] [6]
Molecular Weight	176.00 g/mol	[5] [6]
Appearance	Solid (form not specified)	[5]
Melting Point	44 - 48 °C	[1] [5] [7] [8]
Boiling Point	~276.7 °C at 760 mmHg	[1] [8] [9]
Density	~1.489 g/cm ³	[6] [9]
Flash Point	>110 °C	[1] [8] [9]
Solubility	No experimental data available. Predicted to have low solubility in water and good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.	[1] [4] [10]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of **2,6-Dichloroisonicotinaldehyde**. The following sections detail the expected spectral

characteristics based on its functional groups and structure.

Infrared (IR) Spectroscopy

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1715 cm^{-1} . This is a classic indicator of an aromatic aldehyde carbonyl group.
- Aromatic C-H Stretch: Weak to medium bands will appear above 3000 cm^{-1} .
- Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected near 2820 cm^{-1} and 2720 cm^{-1} . The presence of these peaks is a strong confirmation of the aldehyde functionality.
- C=C and C=N Ring Vibrations: Multiple sharp bands of variable intensity will be present in the 1400-1600 cm^{-1} region, characteristic of the pyridine ring.
- C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically between 680-840 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity.

- ^1H NMR Spectrum:
 - Aldehyde Proton (-CHO): A highly deshielded singlet is predicted to appear far downfield, around δ 9.9-10.1 ppm. Its integration will be 1H. The absence of adjacent protons results in a singlet.
 - Pyridine Protons: The two equivalent protons on the pyridine ring (at C3 and C5) are expected to produce a single signal, a singlet, due to molecular symmetry. This signal should appear in the aromatic region, likely around δ 7.8-8.0 ppm, with an integration of 2H.
- ^{13}C NMR Spectrum:

- Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded carbon in the molecule, with a predicted resonance in the δ 188-192 ppm range.
- Pyridine Carbons: Four distinct signals are expected for the pyridine ring carbons. The chlorine-bearing carbons (C2 and C6) would appear around δ 152-155 ppm. The proton-bearing carbons (C3 and C5) would be found further upfield, and the carbon attached to the aldehyde (C4) would also be distinct.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

- Molecular Ion (M^+): The mass spectrum should show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 175 (for $^{35}\text{Cl}_2$), a larger peak at m/z 177 (for $^{35}\text{Cl}^{37}\text{Cl}$), and a smaller peak at m/z 179 (for $^{37}\text{Cl}_2$), in an approximate ratio of 9:6:1.
- Key Fragmentation: A primary fragmentation pathway would be the loss of a chlorine radical ($M-35$) or the loss of the carbonyl group ($M-28$), leading to significant fragment ions.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point using the capillary method, a standard technique for crystalline organic solids. This method serves as a self-validating system for assessing purity; a sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Objective: To accurately determine the melting range of a solid sample of **2,6-Dichloroisonicotinaldehyde**.

Methodology:

- Sample Preparation:
 - Ensure the **2,6-Dichloroisonicotinaldehyde** sample is completely dry and crystalline. If necessary, crush a small amount into a fine powder on a watch glass using a spatula.

- Tap the open end of a glass capillary tube into the powder pile until a small amount of sample (2-3 mm in height) is packed into the closed end.
- Compact the sample by tapping the closed end of the capillary on a hard surface or by dropping it down a long glass tube. A densely packed sample ensures efficient and uniform heat transfer.

• Apparatus Setup:

- Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
- Ensure the viewing lens is properly focused on the sample.

• Determination:

- Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. This informs the starting temperature for the precise measurement.
- Precise Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Prepare a new capillary.
- Set the heating rate to a slow, controlled ramp of 1-2 °C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate reading.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Continue heating at the same slow rate and record the temperature (T_2) at which the last crystal melts, resulting in a completely clear liquid.
- The melting range is reported as $T_1 - T_2$.

• Validation:

- Perform the measurement in triplicate to ensure reproducibility.

- Compare the experimental value to the literature value (44-48 °C).[1][5][7][8]

Visualizations: Structure and Workflow

Diagrams provide an immediate visual understanding of the molecule and the processes used to characterize it.

Caption: Molecular structure of **2,6-Dichloroisonicotinaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination via Capillary Method.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

- Hazard Identification:
 - Harmful if swallowed (H302).[4]
 - May cause an allergic skin reaction (H317).[5]
 - Causes serious eye irritation (H319).[5]
 - Material is potentially irritating to mucous membranes and the upper respiratory tract.[5]
- Recommended Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
 - Skin Protection: Wear impervious, flame-resistant protective clothing and handle with appropriate chemical-resistant gloves (inspect before use).[1][4]
 - Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[1][4]
- Handling and Storage:
 - Avoid contact with skin and eyes.[4]
 - Wash hands thoroughly after handling.[1]
 - Store in a tightly closed container under an inert atmosphere (nitrogen or argon).[4][9]
 - Recommended storage temperature is between 2-8°C.[4][9]
 - Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

References

- Safety Data Sheet - **2,6-Dichloroisonicotinaldehyde**. Angene Chemical. (2024-11-01). [\[Link\]](#)
- Cas 113293-70-2, 2,6-Dichloropyridine-4-carboxaldehyde. Lookchem. [\[Link\]](#)
- **2,6-dichloroisonicotinaldehyde**, O-{{3,5-bis(methylthio)-4-isothiazolyl}carbonyl}oxime. SpectraBase. [\[Link\]](#)
- 2,6-dichloropyridine-4-carbaldehyde. SUZHOU ARTK Medchem. [\[Link\]](#)
- 2,6-dichloropyridine-4-carboxaldehyde, CasNo.113293-70-2. Career Henan Chemical Co.. [\[Link\]](#)
- China Low Price 2,6-Dichloropyridine-4-Carboxaldehyde. Lookchem. [\[Link\]](#)
- **2,6-dichloroisonicotinaldehyde**, [(6-methyl-4-(trifluoromethyl)-2-pyridyl]hydrazone. SpectraBase. [\[Link\]](#)
- Inhibitors of tyrosine kinase 2 mediated signaling.
- Potassium channel modulators.
- 2,6-Dichloropyridine-4-carboxaldehyde manufacturers and suppliers. Molbase. [\[Link\]](#)
- Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP).
- Comprehensive Computational Screening of 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Pot. Advanced Journal of Chemistry, Section A. (2025-06-12). [\[Link\]](#)
- Dichloro 2 Pyridinecarboxylato Gold China Manufacturers & Suppliers & Factory. Henan Tianfu Chemical. [\[Link\]](#)
- CAS NO. 113293-70-2 | **2,6-Dichloroisonicotinaldehyde**. Arctom Scientific. [\[Link\]](#)
- 2,6-二氯吡啶-4-甲醛. Anhui Zesheng Technology Co., Ltd.. [\[Link\]](#)
- Pi3 kinase inhibitors and uses thereof.
- PI3 kinase inhibitors and uses thereof.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]

- 2. WO2011031896A2 - Pi3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. AU2010292198A1 - PI3 kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. angenechemical.com [angenechemical.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. Dichloro 2 Pyridinecarboxylato Gold China Manufacturers & Suppliers & Factory [tianfuchem.com]
- 7. echemi.com [echemi.com]
- 8. m.globalchemmall.com [m.globalchemmall.com]
- 9. lookchem.com [lookchem.com]
- 10. 113293-70-2|2,6-二氯吡啶-4-甲醛|2,6-Dichloropyridine-4-carboxaldehyde|MFCD00124816-范德生物科技公司 [bio-fount.com]
- To cite this document: BenchChem. [2,6-Dichloroisonicotinaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057515#2-6-dichloroisonicotinaldehyde-physical-properties\]](https://www.benchchem.com/product/b057515#2-6-dichloroisonicotinaldehyde-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com